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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional potency of

psilocin, the active metabolite of psilocybin, across various serotonin (5-HT) receptor subtypes.

The information is compiled from publicly available experimental data to assist researchers in

understanding the serotonergic pharmacology of this psychoactive compound. All quantitative

data is summarized in structured tables, and detailed experimental methodologies for key

assays are provided. Additionally, signaling pathways and experimental workflows are

visualized using Graphviz diagrams.

Introduction
Psilocybin, a naturally occurring psychedelic compound, undergoes rapid dephosphorylation in

the body to its active form, psilocin. Psilocin's psychoactive effects are primarily mediated

through its interaction with serotonin receptors. While the 5-HT2A receptor is established as the

principal target for its hallucinogenic properties, psilocin exhibits a broader spectrum of activity

across multiple serotonin receptor subtypes. This guide aims to provide a comprehensive

overview of this cross-reactivity, presenting binding and functional data to inform preclinical

research and drug development efforts.
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The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

psilocin for various human serotonin receptor subtypes. These values are compiled from

multiple sources, and it is important to note that experimental conditions can influence these

measurements.

Table 1: Psilocin Binding Affinities (Ki) for Human
Serotonin Receptors

Receptor Subtype Ki (nM) Reference

5-HT1A 152-146 [1][2][3][4]

5-HT1B 220 [5]

5-HT1D 220 [5]

5-HT1E 220 [5]

5-HT2A 120-173 [1][2][3][4]

5-HT2B 4.6 [5]

5-HT2C 79-311 [1][2][3][4]

5-HT5A 220 [5]

5-HT6 4 [5]

5-HT7 220 [5]

Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at

equilibrium. Lower Ki values indicate higher binding affinity.

Table 2: Psilocin Functional Potencies (EC50) for Human
Serotonin Receptors
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Receptor Subtype Functional Assay EC50 (nM) Reference

5-HT2A
Gq dissociation

(BRET)
~10 [2]

5-HT2A
β-arrestin2

recruitment (BRET)
~10

5-HT2C Not Specified >1000 [6]

Note: EC50 values represent the concentration of a ligand that induces a response halfway

between the baseline and maximum after a specified exposure time. Lower EC50 values

indicate higher potency. Data for other receptor subtypes is limited in the reviewed literature.

Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow

for assessing receptor-ligand interactions.
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Caption: Key G protein-coupled signaling pathways for 5-HT1A and 5-HT2A receptors.
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Caption: General experimental workflow for determining binding affinity and functional potency.
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Radioligand Competition Binding Assay (for Ki
Determination)
This protocol provides a general framework for determining the binding affinity of psilocin for a

specific serotonin receptor subtype expressed in a cell membrane preparation.

1. Materials:

Test Compound: Psilocin

Cell Membranes: Commercially available or in-house prepared cell membranes expressing

the human serotonin receptor of interest.

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the

target receptor.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂,

0.1 mM EDTA).

Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the

target receptor (e.g., 10 µM serotonin).

96-well Plates: For incubation of assay components.

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce

non-specific binding.

Scintillation Vials and Fluid: For quantification of radioactivity.

Liquid Scintillation Counter: To measure the amount of bound radioligand.

2. Procedure:

Preparation: Dilute the cell membranes, radioligand, and psilocin to their working

concentrations in the assay buffer.
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Assay Setup (in a 96-well plate):

Total Binding: Add assay buffer, radioligand, and cell membranes.

Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific

binding ligand.

Competition Binding: Add assay buffer, radioligand, cell membranes, and varying

concentrations of psilocin.

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for

a predetermined time to allow the binding to reach equilibrium.

Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each

well through the glass fiber filters using a cell harvester. Wash the filters multiple times with

ice-cold wash buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity in a liquid scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the psilocin concentration.

Determine the IC50 value (the concentration of psilocin that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation.

G Protein Dissociation BRET Assay (for EC50
Determination)
This protocol describes a method to measure G protein activation upon psilocin binding to a

serotonin receptor using Bioluminescence Resonance Energy Transfer (BRET).

1. Materials:
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Cell Line: HEK293 cells co-expressing the serotonin receptor of interest, a Gα subunit fused

to a BRET donor (e.g., Rluc8), and Gβ and Gγ subunits fused to a BRET acceptor (e.g.,

Venus).

Cell Culture Medium: Appropriate medium for HEK293 cells (e.g., DMEM with 10% FBS).

Assay Buffer: e.g., HBSS with 20 mM HEPES.

BRET Substrate: e.g., Coelenterazine h.

Test Compound: Psilocin.

96-well White, Clear-bottom Plates.

BRET-enabled Plate Reader.

2. Procedure:

Cell Seeding: Seed the cells into 96-well plates and grow to the desired confluency.

Ligand Preparation: Prepare serial dilutions of psilocin in the assay buffer.

Substrate Addition: Add the BRET substrate to each well and incubate for a short period.

Ligand Addition: Add the psilocin dilutions to the wells.

BRET Measurement: Immediately measure the luminescence at the donor and acceptor

emission wavelengths using a BRET plate reader.

3. Data Analysis:

Calculate the BRET ratio (acceptor emission / donor emission).

Plot the BRET ratio against the logarithm of the psilocin concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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β-Arrestin Recruitment PathHunter® Assay (for EC50
Determination)
This protocol outlines the use of the PathHunter® β-arrestin assay to quantify the recruitment

of β-arrestin to a serotonin receptor upon psilocin binding.

1. Materials:

Cell Line: PathHunter® cell line stably co-expressing the serotonin receptor of interest fused

to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

Cell Culture Medium and Reagents: As per the manufacturer's instructions.

Test Compound: Psilocin.

PathHunter® Detection Reagents.

384-well White Assay Plates.

Chemiluminescent Plate Reader.

2. Procedure:

Cell Seeding: Dispense the cell suspension into the 384-well assay plates.

Ligand Preparation: Prepare serial dilutions of psilocin.

Agonist Assay: Add the diluted psilocin to the wells containing the cells and incubate for 90

minutes at 37°C.

Detection: Add the PathHunter® Detection Reagent to each well and incubate for 60 minutes

at room temperature.

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

3. Data Analysis:

Subtract the background signal from all readings.
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Plot the signal against the logarithm of the psilocin concentration.

Fit the data to a dose-response curve to determine the EC50 value.

Conclusion
The data presented in this guide highlights the promiscuous nature of psilocin's interactions

with serotonin receptors. While its highest affinity is for the 5-HT2B receptor, it also

demonstrates significant binding to a range of other subtypes, including the 5-HT1A, 5-HT1D,

5-HT1E, 5-HT2A, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. The functional data, although

more limited, indicates potent agonism at the 5-HT2A receptor. The detailed experimental

protocols and pathway diagrams provided herein serve as a valuable resource for researchers

investigating the complex pharmacology of psilocin and for the development of novel

therapeutics targeting the serotonergic system. Further research is warranted to fully elucidate

the functional consequences of psilocin's engagement with the broader array of serotonin

receptors.
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To cite this document: BenchChem. [A Comparative Guide to the Cross-Reactivity of Psilocin
with Serotonin Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3063821#cross-reactivity-of-psi-dom-with-other-
serotonin-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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